molecular formula C22H20N8O B2821952 (3-(1H-tetrazol-1-yl)phenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 1334376-41-8

(3-(1H-tetrazol-1-yl)phenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No. B2821952
CAS RN: 1334376-41-8
M. Wt: 412.457
InChI Key: BWDJKGLYYQOCEX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1,3,5-triazine core containing tetrazole dendrimeric chalcones have been synthesized in three steps . In the first step, (1-(4-(1H-tetrazol-1-yl)phenyl)ethanone) is synthesized from sodium azide and triethyl orthoformate. In the second step, the first-generation of dendrimer, 2,4,6-(tris(tetrazole-1-yl-(4-acetylphenyl))-1,3,5-triazine (G1) is generated from cyanuric chloride and 4-tetrazoylacetophenone by Friedel–Crafts reaction. In the third step, 2,4,6-tris(tetrazol-1-yl-(4-phenyl(3-arylpropene-1-on-1-yl))-1,3,5-triazine (G2) dendrimers are prepared from G1 by Claisen–Schmidt reaction with appropriate aldehydes in ethanol at room temperature .

Scientific Research Applications

Antimicrobial Activities

One study investigates the synthesis of various compounds, including pyridine derivatives, and their antimicrobial activities. These compounds exhibit variable and modest activity against bacteria and fungi, indicating potential applications in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Anticancer Properties

Another research avenue involves the synthesis of compounds for anticancer evaluation. For example, (3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone was prepared and showed potential as an anticancer agent after being reacted with various nucleophiles (Gouhar & Raafat, 2015).

Anticonvulsant Agents

Compounds synthesized for evaluation as sodium channel blockers and anticonvulsant agents showed significant potential. One such study synthesized novel derivatives and evaluated their activities through tests, with some compounds demonstrating higher protective index values than the reference drug phenytoin, indicating promising applications in treating convulsions (Malik & Khan, 2014).

Material Sciences Applications

In material sciences, compounds like (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone have been synthesized and characterized, with potential applications in developing new materials with specific optical properties (Prasad et al., 2018).

Histamine H3 Receptor Antagonists

Furthermore, phenyl(piperazin-1-yl)methanones as histamine H3 receptor antagonists have been characterized, indicating potential for the development of new therapeutics in neurology and sleep disorders (Letavic et al., 2015).

properties

IUPAC Name

[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N8O/c31-22(18-7-4-8-19(13-18)30-16-25-26-27-30)29-11-9-28(10-12-29)21-14-20(23-15-24-21)17-5-2-1-3-6-17/h1-8,13-16H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDJKGLYYQOCEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)N5C=NN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(1H-tetrazol-1-yl)phenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone

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